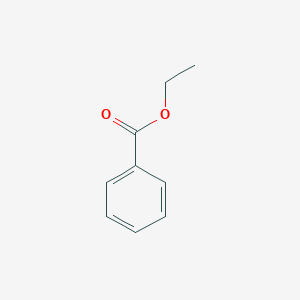
Ethyl benzoate
Cat. No. B195668
Key on ui cas rn:
93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06756392B2
Procedure details


(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester (12.0 g, 32.2 mmol) (see Preparation 7), 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were stirred in dioxan (180 ml) at 70° C. under an atmosphere of nitrogen for 18 hours. Starting material remained, so a further aliquot of 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were added along with dioxan (420 ml) and N,N-dimethylformamide (40 ml) and the reaction stirred at 70° C. for a further 22 hours. The solvent was then removed under reduced pressure, the residue partitioned between ethyl acetate (200 ml) and water (200 ml), and the organic layer separated. The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate:hexane to give 3-{3-[4-tert-butoxycarbonylamino-methyl)-benzylcarbamoyl]-pyridin-2-yloxy}-benzoic acid ethyl ester (7.42 mg) as an off-white foam.
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Reaction Step One


Name
caesium carbonate
Quantity
15.7 g
Type
reactant
Reaction Step One



Name
caesium carbonate
Quantity
15.7 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)NCC1C=CC(CNC(C2C(Cl)=NC=CC=2)=O)=CC=1)(C)(C)C.[CH2:27]([O:29][C:30](=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[C:33](O)[CH:32]=1)[CH3:28].C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)C=O>O1CCOCC1>[CH2:27]([O:29][C:30](=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH3:28] |f:2.3.4|
|
Inputs


Step One
|
Name
|
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC=C(C=C1)CNC(=O)C=1C(=NC=CC1)Cl)=O
|
|
Name
|
|
|
Quantity
|
6.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)O)=O
|
|
Name
|
caesium carbonate
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)O)=O
|
Step Three
|
Name
|
caesium carbonate
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at 70° C. for a further 22 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between ethyl acetate (200 ml) and water (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.42 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
